molecular formula C12H11N3O B3038298 3-amino-N-(pyridin-2-yl)benzamide CAS No. 85367-02-8

3-amino-N-(pyridin-2-yl)benzamide

Cat. No. B3038298
CAS RN: 85367-02-8
M. Wt: 213.23 g/mol
InChI Key: HWVCEQRVFSOTRS-UHFFFAOYSA-N
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Description

3-amino-N-(pyridin-2-yl)benzamide is a chemical compound that has been studied for its potential use in the treatment of tuberculosis . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of this compound involves multiple steps. A heterocyclic compound was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The compound was obtained via a multiple synthesis route and characterized by IR, 1H NMR, and single crystal X-ray crystallography .


Molecular Structure Analysis

The molecular weight of this compound is 213.24 . The InChI code is 1S/C12H11N3O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,13H2,(H,14,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 113-115°C .

Scientific Research Applications

Luminescence and Aggregation-Enhanced Emission

  • Study 1: Investigated the luminescent properties of compounds related to 3-amino-N-(pyridin-2-yl)benzamide, focusing on their aggregation-enhanced emission and multi-stimuli-responsive properties (Srivastava et al., 2017).

Inhibitors in Cancer Research

  • Study 2: Discussed substituted benzamides, including structures similar to this compound, as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), with implications in cancer research (Borzilleri et al., 2006).

Capillary Electrophoresis in Pharmaceutical Analysis

  • Study 3: Utilized related compounds in nonaqueous capillary electrophoretic separation, demonstrating their application in pharmaceutical analysis (Ye et al., 2012).

Histone Deacetylase Inhibition for Anticancer Drug Development

  • Study 4: Focused on a compound structurally related to this compound, highlighting its role as a histone deacetylase inhibitor and potential anticancer drug (Zhou et al., 2008).

Synthesis Optimization

  • Study 5: Explored the synthesis process of related compounds, emphasizing the efficiency of different reaction conditions (Dian, 2010).

Antibacterial Activity

  • Study 6: Investigated the antibacterial activity of benzamides, including those similar to this compound, against various bacteria (Mobinikhaledi et al., 2006).

Directing Group in Chemical Synthesis

  • Study 7: Examined the use of pyridyl aniline, closely related to this compound, as a directing group in C-H bond amination, highlighting its significance in organic synthesis (Zhao et al., 2017).

Selective Inhibition in Enzyme Studies

  • Study 8: Detailed the synthesis and evaluation of N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase, showing its relevance in enzymology and potential therapeutic applications (Zimmer et al., 2011).

Antipsychotic Agent Development

  • Study 9: Described the synthesis and evaluation of heterocyclic carboxamides, structurally similar to this compound, as potential antipsychotic agents (Norman et al., 1996).

Cytotoxic Activity in Cancer Research

  • Study 10: Explored novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives, highlighting their cytotoxic activity and potential in cancer research (Adhami et al., 2014).

Safety and Hazards

The safety information for 3-amino-N-(pyridin-2-yl)benzamide indicates that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and seeking medical attention if exposed or concerned .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tyrosine-protein kinases , which act as cell-surface receptors for various proteins and regulate processes such as angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .

Mode of Action

It’s known that similar compounds can inhibit protein kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these kinases, the compound could potentially disrupt the normal functioning of cells, leading to various downstream effects.

Biochemical Pathways

Given its potential interaction with protein kinases , it could affect a wide range of cellular processes, including signal transduction pathways, cell cycle control, and cellular response to DNA damage.

Result of Action

By potentially inhibiting protein kinases , the compound could disrupt normal cellular processes, leading to various effects depending on the specific pathways and cells involved.

properties

IUPAC Name

3-amino-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVCEQRVFSOTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305758
Record name 3-Amino-N-2-pyridinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85367-02-8
Record name 3-Amino-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85367-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-2-pyridinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-(pyridin-2-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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